molecular formula C14H22O7 B037598 (3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole CAS No. 120142-89-4

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

Cat. No. B037598
M. Wt: 302.32 g/mol
InChI Key: FYSLGKYIBBTSLW-DCHHYWPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, common name (if any), and its classification in terms of organic, inorganic, etc.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve studying the compound’s molecular structure, including its stereochemistry, functional groups, and other structural features.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, new reactions, potential applications, etc.


properties

IUPAC Name

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-13(2)18-7-5-15-11(9(7)20-13)17-12-10-8(6-16-12)19-14(3,4)21-10/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSLGKYIBBTSLW-DCHHYWPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)OC3C4C(CO3)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CO[C@@H]([C@H]2O1)O[C@@H]3[C@@H]4[C@H](CO3)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923243
Record name 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

CAS RN

120142-89-4
Record name 2,3-Isoprolylideneerthrofuranosyl 2,3-O-isopropylideneerythrofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120142894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Oxybis(2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.